8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid
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Overview
Description
8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid is a complex organic compound with the molecular formula C18H32O4 . It is characterized by the presence of an oxirane ring and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid typically involves the epoxidation of unsaturated fatty acids followed by hydroxylation. The reaction conditions often include the use of peracids or hydrogen peroxide as oxidizing agents . The process requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing by-products. The use of catalysts such as titanium silicalite-1 (TS-1) can enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include diols, ketones, aldehydes, and various substituted derivatives .
Scientific Research Applications
8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring and hydroxyl group allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid is unique due to its specific structural features, such as the combination of an oxirane ring and a hydroxyl group. This combination allows it to undergo a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
8-[3-(1-hydroxyoct-2-enyl)oxiran-2-yl]octanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-6-9-12-15(19)18-16(22-18)13-10-7-5-8-11-14-17(20)21/h9,12,15-16,18-19H,2-8,10-11,13-14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBBZCMCNSJACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C1C(O1)CCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70789375 |
Source
|
Record name | 8-[3-(1-Hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70789375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51768-35-5 |
Source
|
Record name | 8-[3-(1-Hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70789375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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